![molecular formula C16H19N3O4S B5178190 N-3-isoxazolyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5178190.png)
N-3-isoxazolyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
N-3-isoxazolyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as ML315 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
ML315 works by binding to the active site of PTP1B and inhibiting its activity. This leads to an increase in insulin signaling and glucose uptake, which can help to regulate blood glucose levels. ML315 has also been found to inhibit the activity of the oncogenic protein SHP2, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
ML315 has been shown to have a number of biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in adipocytes, which can help to regulate blood glucose levels. ML315 has also been found to inhibit the growth and survival of cancer cells in vitro, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
ML315 has a number of advantages for lab experiments. It is a potent inhibitor of PTP1B and SHP2, which makes it a useful tool for studying the role of these proteins in various cellular processes. ML315 is also relatively easy to synthesize and has good solubility in aqueous solutions.
However, there are also some limitations to using ML315 in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. ML315 also has poor stability in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on ML315. One area of interest is the development of ML315 derivatives with improved stability and solubility. Another area of interest is the use of ML315 in animal models to study its effects on insulin sensitivity and glucose homeostasis in vivo. ML315 may also have potential applications in cancer therapy, and further research is needed to explore its efficacy in animal models of cancer.
Synthesis Methods
ML315 can be synthesized using a multistep process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-5-methylisoxazole in the presence of a base to form N-(4-methylbenzenesulfonyl)-3-amino-5-methylisoxazole. This intermediate is then reacted with 4-piperidone in the presence of a reducing agent to form N-3-isoxazolyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide (ML315).
Scientific Research Applications
ML315 has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis. ML315 has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-2-4-14(5-3-12)24(21,22)19-9-6-13(7-10-19)16(20)17-15-8-11-23-18-15/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSZXKPQOMQIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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